molecular formula C12H11NO2 B162353 3-Ethylquinoline-4-carboxylic acid CAS No. 1873-52-5

3-Ethylquinoline-4-carboxylic acid

Cat. No. B162353
CAS RN: 1873-52-5
M. Wt: 201.22 g/mol
InChI Key: VZNJFRIPRWNVLS-UHFFFAOYSA-N
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Description

3-Ethylquinoline-4-carboxylic acid is a derivative of quinoline, a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline derivatives are ubiquitous in natural products and bioactive compounds .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, including 3-Ethylquinoline-4-carboxylic acid, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines possessing electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction .


Molecular Structure Analysis

The molecular structure of 3-Ethylquinoline-4-carboxylic acid consists of a quinoline core with an ethyl group at the 3-position and a carboxylic acid group at the 4-position . The quinoline core is a bicyclic compound that includes a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline-4-carboxylic acid derivatives, including 3-Ethylquinoline-4-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in both electrophilic and nucleophilic substitution reactions . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines .

properties

IUPAC Name

3-ethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12(14)15/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNJFRIPRWNVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281392
Record name 3-Ethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylquinoline-4-carboxylic acid

CAS RN

1873-52-5
Record name NSC21505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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